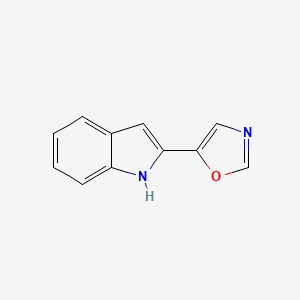
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and thiophene. These types of compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with various carbonyl compounds, followed by cyclization. Common synthetic methods include:
Condensation Reaction: This involves the reaction of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions to form the benzothiazole ring.
Cyclization: The intermediate products from the condensation reaction undergo cyclization to form the final compound.
Industrial Production Methods
Industrial production methods for this compound often involve one-pot synthesis techniques that are efficient and environmentally friendly. These methods minimize the use of toxic solvents and reduce the formation of side products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzothiazoles and thiophenes, which can have different biological and chemical properties .
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene are structurally related and have comparable chemical properties.
Uniqueness
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide is unique due to its combined benzothiazole and thiophene structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C13H10N2OS2 |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H10N2OS2/c1-8-6-7-17-11(8)12(16)15-13-14-9-4-2-3-5-10(9)18-13/h2-7H,1H3,(H,14,15,16) |
Clé InChI |
MXNSKRJJRCPKLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B8786869.png)



![1-Methyl-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8786914.png)



